![molecular formula C13H12ClNO2S B2889843 N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide CAS No. 311316-42-4](/img/structure/B2889843.png)

N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

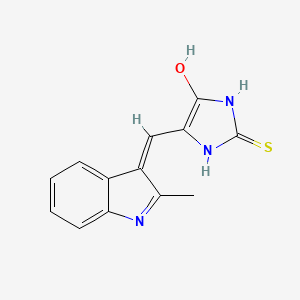

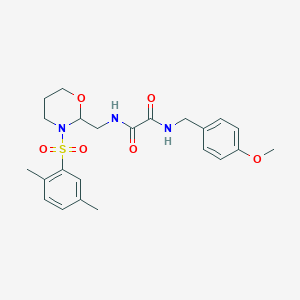

“N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide” is a chemical compound with the formula C13H12ClNO2S . It is a compound that falls under the category of thiophene carboxamides .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds is used to synthesize the target thiophene 2-carboxamide derivatives .Molecular Structure Analysis

The molecular structure of “N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide” consists of a thiophene ring attached to a carboxamide group . The molecular weight of the compound is 281.76 .Physical And Chemical Properties Analysis

“N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide” is a solid compound . Its solubility in DMSO is not specified . The compound has a molecular weight of 281.76 .Scientific Research Applications

Synthesis and Characterization

- Chemical Synthesis and Stability : Research on similar thiophene derivatives has included the synthesis and evaluation of 2-(diethylamino)thieno[1,3]oxazin-4-ones, highlighting the use of the Gewald thiophene synthesis. These compounds demonstrate significant chemical stability and potential as inhibitors for human leukocyte elastase, suggesting a pathway for developing novel therapeutics (Gütschow et al., 1999).

- Novel Compound Synthesis : Another study focused on the synthesis, characterisation, and docking studies of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, demonstrating the versatility of thiophene derivatives in creating compounds with potential anti-microbial activity (Spoorthy et al., 2021).

Biological Activities

- Antimicrobial and Antifungal Properties : Novel thiophene derivatives, including Schiff bases and their metal complexes, have been synthesized and tested for antimicrobial activity against various pathogenic strains, showing comparable effectiveness to standard antibiotics (Altundas et al., 2010). These findings underline the potential of thiophene derivatives in developing new antimicrobial agents.

- Antioxidant and Anti-inflammatory Activity : Some derivatives have been synthesized and evaluated for in vitro anti-inflammatory and antioxidant activities, showcasing their potential therapeutic benefits beyond their antimicrobial properties (Kumar et al., 2008).

Advanced Applications

- Luminescence Sensing and Environmental Applications : Thiophene-based metal-organic frameworks (MOFs) have demonstrated efficiency as luminescent sensory materials for detecting environmental contaminants like Hg(II), Cu(II), and Cr(VI), showcasing the versatility of thiophene derivatives in environmental monitoring and remediation (Zhao et al., 2017).

properties

IUPAC Name |

N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c14-10-3-5-11(6-4-10)17-8-7-15-13(16)12-2-1-9-18-12/h1-6,9H,7-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXYKKQMCCCCKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCCOC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-bromo-4-[(2-furylcarbonyl)amino]-2-methoxybenzenecarboxylate](/img/structure/B2889763.png)

![4-fluoro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2889767.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2889774.png)

![N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2889777.png)

![3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2889780.png)

![(5Z)-5-[[2-(4-tert-butylphenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2889781.png)